molecular formula C11H10ClN3O B3033914 3-Amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile CAS No. 126210-91-1

3-Amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile

Cat. No. B3033914
CAS RN: 126210-91-1
M. Wt: 235.67 g/mol
InChI Key: STRFCMIYBQXTPB-VJPMJKGWSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C11H10ClN3O. It includes a methoxyacrylonitrile group, an amino group, and a chlorophenyl group. The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored and used.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 235.67 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Thifensulfuron-methyl

    This compound is used in the synthesis of thifensulfuron-methyl, a chemical with significant yield and minimal waste production (Zhou Xin-jia, 2014).

  • Antimicrobial Activity

    A derivative, 2-Methoxy-6-{4'-[(4'''- Chlorophenyl) (phenyl) methyl amino] phenyl} - 4 - aryl nicotinonitrile, shows promising antimicrobial activity against various bacteria and fungi (J. V. Guna et al., 2015).

  • Antiradical Activity

    Conjugates of uracil derivatives with amino acids, including 3-amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile, have shown increased antiradical (antioxidant) activity, suggesting potential for further study in this area (ChemChemTech, 2023).

  • Magnetic Refrigeration and Slow Magnetic Relaxation

    In the context of lanthanide cages, this compound contributes to significant magnetocaloric effects and slow relaxation of magnetization, highlighting its potential in magnetic studies (J. Sheikh et al., 2014).

  • Synthesis of Heterocyclic Systems

    It's used in the synthesis of various heterocyclic systems, indicating its versatility in organic chemistry (Lovro Selič et al., 1997).

Molecular and Material Sciences

  • Polymeric Protecting Groups

    The compound is synthesized for use in polymeric amino protecting groups, showing its application in macromolecular science (M. Gormanns, H. Ritter, 1994).

  • Organometallic Complexes for Molecular Wires

    This compound is investigated for its electric and magnetic properties in organometallic complexes, suggesting applications in electronics (Rehab I. Yousef et al., 2021).

  • Photoinduced Birefringence Behavior

    It's used in synthesizing methacrylate monomers for studies on photoinduced birefringence and surface relief grating, relevant in material sciences (H. Cao et al., 2008).

properties

IUPAC Name

(E)-3-amino-2-[(2-chlorophenyl)methylideneamino]-3-methoxyprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-16-11(14)10(6-13)15-7-8-4-2-3-5-9(8)12/h2-5,7H,14H2,1H3/b11-10+,15-7?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRFCMIYBQXTPB-VJPMJKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C(C#N)N=CC1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C(=C(\C#N)/N=CC1=CC=CC=C1Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile
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3-Amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile
Reactant of Route 3
3-Amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile
Reactant of Route 4
3-Amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile
Reactant of Route 5
3-Amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile
Reactant of Route 6
3-Amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile

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